8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate
Description
8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a dihydrobenzo[def]chrysene core esterified with two benzoyloxy groups. The benzo[def]chrysene backbone consists of five fused benzene rings, while the benzoyloxy substituents (–O(CO)C₆H₅) enhance steric bulk and lipophilicity. This compound’s molecular formula is inferred as C₃₂H₂₀O₄ (molecular weight ≈ 492.5 g/mol).
Potential applications could include materials science (e.g., fluorescent probes) or photostable additives, inferred from the structural similarity to UV-absorbing benzophenones and bioactive quinoline esters .
Properties
IUPAC Name |
(7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOICHLIKBTTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate typically involves multi-step organic reactions. One common method includes the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This process provides a facile route to obtain α-benzoyloxy ketones, which can be further transformed into the desired compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, followed by purification steps such as recrystallization or chromatography to isolate the pure product. The use of environmentally benign oxidants and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex PAH derivatives, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate involves its interaction with specific molecular targets. The benzoyloxy group enhances its ability to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Polycyclic Aromatic Hydrocarbon (PAH) Derivatives
The dihydrobenzo[def]chrysene core distinguishes this compound from fully aromatic PAHs like benzo(a)pyrene. The partial saturation at the 7,8-positions may improve stability compared to reactive metabolites like benzo(a)pyrene-7,8-diol-9,10-epoxide, which is unstable under silylation and linked to carcinogenicity .
| Property | 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate | Benzo(a)pyrene-7,8-diol-9,10-epoxide |
|---|---|---|
| Structure | Dihydro-PAH with benzoyloxy esters | Fully aromatic PAH with diol/epoxide |
| Molecular Weight | ~492.5 g/mol | 302.33 g/mol |
| Reactivity | Likely stable due to esterification | Highly reactive, forms DNA adducts |
| Applications | Potential materials science use | Toxicological studies |
Quinoline-Based Esters
The quinoline ester 8-quinolyl benzoate (Benzo xyline, CAS 86-75-9) shares a benzoyloxy group but has a simpler heterocyclic backbone. Benzo xyline exhibits fungicidal activity, suggesting that the target compound’s ester groups may also confer bioactivity, though its larger size could limit bioavailability .
Benzophenone Derivatives
Benzophenone-8 (2’-hydroxybenzophenone-3) is a UV absorber used in cosmetics . While both compounds feature aromatic rings and ester-like groups, the target compound’s extended PAH system may offer broader UV absorption but lower solubility in polar solvents.
Chiral Dopants in Liquid Crystals
The chiral dopant R811 (a 4-[4-(hexyloxy)benzoyloxy]benzoate ester) shares ester functionality but lacks a PAH backbone . The target compound’s rigid, planar structure could theoretically align liquid crystals, but its bulkiness may hinder practical use compared to smaller dopants like R811.
Research Findings and Inferences
- Stability : The dihydro-PAH structure may reduce reactivity compared to fully aromatic PAHs, as seen in benzo(a)pyrene derivatives prone to epoxidation .
- Photophysical Properties: Extended conjugation in the PAH core could enable unique fluorescence or UV absorption, akin to benzophenones .
- Bioactivity : While Benzo xyline acts as a fungicide , the target compound’s size may limit membrane permeability, necessitating derivatization for biological testing.
Biological Activity
The compound 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate (CAS Number: 1053659-87-2) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate is . Its structure features a benzoyloxy group attached to a dihydrobenzo[def]chrysene backbone, which is significant for its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate exhibit potential anticancer properties. For instance, certain hydroxamic acids have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The activity of related compounds suggests that 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate may also possess similar properties.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(benzoyloxy)benzamide | 100 | HDAC inhibition |
| 8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate | TBD | Potential HDAC inhibition |
Mutagenicity Concerns
Despite the potential therapeutic benefits, concerns regarding the mutagenic properties of PAHs and their derivatives have been raised. Hydroxamic acids, including some analogs of the compound , have been linked to mutagenic effects through mechanisms such as Lossen rearrangement leading to reactive isocyanates . This highlights the need for caution in the development and application of such compounds in drug discovery.
Case Study 1: Inhibition of Acid Ceramidase
In a high-throughput screening campaign aimed at discovering inhibitors of acid ceramidase, a related compound was identified as an extremely potent inhibitor with an IC50 value of 3.2 nM. However, subsequent studies revealed that this compound was chemically unstable and its degradation products were biologically inactive . This raises questions about the reliability of results obtained from such compounds.
Case Study 2: Stability and Reactivity
Research has shown that compounds like 8-(benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-yl benzoate may react with solvents such as DMSO at room temperature, leading to decomposition and loss of biological activity . Understanding the stability profile of this compound is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
